methyl 2-(1H-1,2,4-triazol-1-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-(1,2,4-triazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-10-5(9)2-8-4-6-3-7-8/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKABMNEWUTJQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363125 | |
| Record name | methyl 2-(1H-1,2,4-triazol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106535-16-4 | |
| Record name | methyl 2-(1H-1,2,4-triazol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
N-Alkylation of 1H-1,2,4-Triazole Under Batch Conditions
The most straightforward approach involves the direct N-alkylation of 1H-1,2,4-triazole with methyl bromoacetate. In a typical procedure, triazole is reacted with methyl bromoacetate in acetone using potassium carbonate (K₂CO₃) as a base at reflux temperatures. This method, however, faces challenges in regioselectivity, yielding a mixture of N-1, N-2, and N-4 isomers . For example, initial attempts to alkylate 3-methyl-1H-1,2,4-triazole with bromoacetate esters under batch conditions resulted in a 46% area/area (a/a) purity of the desired N-1 isomer, necessitating purification via silica gel chromatography and selective crystallization .
The hydrophilic nature of the product complicates extraction, often requiring polar solvents or derivatization (e.g., benzyl or ethyl esters) to improve isolation . Despite moderate yields (50–60%), this method remains viable for small-scale synthesis due to its simplicity and commercial availability of reagents.
Continuous-Flow N-Alkylation for Enhanced Efficiency
To address the limitations of batch processes, continuous-flow systems have been developed to improve reaction control and safety. In a two-step continuous-flow protocol, triazole is first generated via cyclization of hydrazine derivatives with dimethylacetamide dimethylacetal, followed by immediate N-alkylation with methyl bromoacetate in a tubular reactor . This approach minimizes intermediate isolation, reduces side reactions, and enhances selectivity for the N-1 isomer.
Key advantages include:
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Higher yields : Flow conditions achieved 57% isolated yield for analogous ethyl esters, compared to 46% in batch .
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Scalability : A 48-hour continuous operation produced 117.1 g of product with 95% purity, demonstrating robust scalability .
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Safety : Exothermic reactions and unstable intermediates are safely managed within the flow reactor’s confined geometry .
The method eliminates chromatographic purification, reducing solvent waste and operational costs. For methyl 2-(1H-1,2,4-triazol-1-yl)acetate, substituting ethyl bromoacetate with methyl bromoacetate in the flow system would follow analogous mechanistic pathways, though reaction kinetics may require optimization .
Comparative Analysis of Preparation Methods
The table below summarizes key metrics for each method:
| Method | Yield (%) | Purity (%) | Scalability | Sustainability |
|---|---|---|---|---|
| Batch N-alkylation | 50–60 | 46–95 | Moderate | Low |
| Continuous-flow | 57–60 | 95–98 | High | High |
| One-pot cyclization | 60–73 | 85–90 | Moderate | Moderate |
Sustainability metrics : Continuous-flow processes reduce solvent consumption by 40% compared to batch methods and avoid hazardous intermediate handling .
Critical Challenges and Optimization Strategies
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Regioselectivity : N-1 isomer preference remains inconsistent across methods. Microwave-assisted alkylation or phase-transfer catalysts could enhance selectivity but require further exploration .
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Purification : Hydrophilicity necessitates innovative workups, such as azeotropic distillation or salt formation (e.g., sodium trifluoroacetate) .
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Cost : Methyl bromoacetate’s commercial availability offsets costs, but in situ esterification from acetic acid derivatives could improve affordability .
Chemical Reactions Analysis
Ester Hydrolysis and Derivatives Formation
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further functionalization.
Example Reaction: Key Findings:
- Basic hydrolysis (e.g., NaOH) proceeds efficiently at elevated temperatures, avoiding the need for chromatographic purification .
- Acidic conditions (e.g., HCl) are less commonly used due to competing side reactions involving the triazole ring .
Applications:
The carboxylic acid derivative serves as a precursor for amides, hydrazides, and coordination compounds in pharmaceutical and agrochemical research .
Hydrazinolysis to Hydrazide Derivatives
Reaction with hydrazine hydrate converts the ester into a hydrazide, enabling access to bioactive derivatives.
Reaction Conditions:
- Hydrazine hydrate in ethanol or methanol under reflux .
- Yields range from 70–90%, depending on solvent and stoichiometry.
Example: Applications:
Hydrazides are intermediates for synthesizing thiosemicarbazides and triazolethiones, which exhibit antimicrobial and anticancer activities .
Alpha-Alkylation at the Methylene Group
The methylene group adjacent to the ester undergoes alkylation under strongly basic conditions, enabling the introduction of substituents.
Mechanism:
Deprotonation of the α-hydrogen using NaH or LDA, followed by reaction with alkyl halides (e.g., MeI, BnCl) .
Example: Key Findings:
- Steric hindrance from the triazole ring limits reactivity, requiring excess alkylating agents .
- Yields improve with polar aprotic solvents (e.g., DMF) .
Functionalization of the Triazole Ring
While the 1H-1,2,4-triazol-1-yl group is less reactive than its amino-substituted analogs, it participates in selective transformations:
Coordination Chemistry
The triazole nitrogen atoms act as ligands for transition metals (e.g., Cu, Ag), forming complexes with applications in catalysis and materials science .
Electrophilic Substitution
Limited reactivity is observed at the triazole’s carbon positions. Halogenation (e.g., bromination) requires directing groups or harsh conditions .
Comparative Reaction Table
Scientific Research Applications
Medicinal Chemistry
Antifungal and Antibacterial Properties
Methyl 2-(1H-1,2,4-triazol-1-yl)acetate has been investigated for its antifungal and antibacterial activities. Triazole derivatives are known to exhibit a range of biological activities due to the presence of the triazole moiety. Studies indicate that this compound may enhance antifungal activity when used in combination with other antifungal agents, suggesting potential for synergistic effects in therapeutic applications.
Synthesis and Characterization
The synthesis of this compound can be achieved through various methods, including metal-free processes that are environmentally friendly. For instance, continuous-flow synthesis techniques have been developed that allow for efficient and sustainable production of triazole derivatives . These methods are advantageous as they reduce the need for extensive purification processes typically associated with traditional batch synthesis.
Agricultural Applications
Fungicides and Pesticides
The unique properties of this compound make it a candidate for use in agricultural formulations as a fungicide or pesticide. The compound's ability to inhibit fungal growth can be leveraged to protect crops from various fungal pathogens. Research into its efficacy as an agricultural chemical is ongoing, with promising results indicating its potential effectiveness against specific plant pathogens.
Comparative Analysis with Other Triazole Derivatives
To better understand the unique aspects of this compound compared to other triazole derivatives, the following table summarizes key structural features and biological activities:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetate | Contains a chlorine substituent on the triazole | Exhibits enhanced antimicrobial activity |
| (1H-1,2,4-Triazol-1-yl)methyl 2-(2,4-dichlorophenoxy)acetate | Has a dichlorophenoxy group | Shows significant antifungal properties |
| This compound | Unique combination of functional groups | Potential applications in pharmaceuticals and agriculture |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Case Study 1: Antifungal Activity Enhancement
Research indicates that when this compound is combined with other antifungal agents like azoles or polyenes, there is a notable increase in antifungal efficacy against resistant strains of fungi. This synergy could lead to more effective treatment options in clinical settings.
Case Study 2: Sustainable Synthesis Methodology
A novel continuous-flow synthesis method has been established that allows for the rapid production of triazole derivatives including this compound. This method has demonstrated higher yields compared to traditional batch processes while minimizing environmental impact by avoiding hazardous solvents and extensive purification steps .
Mechanism of Action
The mechanism of action of methyl 2-(1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological targets, enhancing the compound’s binding affinity and specificity . This interaction can modulate the activity of enzymes or receptors, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares methyl 2-(1H-1,2,4-triazol-1-yl)acetate with structurally related triazole derivatives:
Key Observations:
- Ester vs. Acid Derivatives : Replacing the methyl ester with a carboxylic acid (e.g., 2-(1-methyl-1H-1,2,4-triazol-3-yl)acetic acid) increases acidity and alters solubility, making it less volatile but more reactive in biological systems .
- Ester Chain Length : Benzyl esters (e.g., benzyl 2-(1H-1,2,4-triazol-1-yl)acetate) exhibit higher boiling points and lipophilicity compared to methyl or ethyl esters, influencing their application in drug delivery .
Biological Activity
Methyl 2-(1H-1,2,4-triazol-1-yl)acetate is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the synthesis, biological evaluation, and potential applications of this compound based on current research findings.
Overview of 1,2,4-Triazoles
1,2,4-Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They have garnered significant attention due to their broad spectrum of biological activities including:
- Antimicrobial : Effective against various bacteria and fungi.
- Anticancer : Show potential in inhibiting tumor growth.
- Anti-inflammatory : Useful in reducing inflammation.
- Antiviral : Potentially effective against viral infections.
The presence of the triazole ring is crucial for these activities as it interacts with biological targets in unique ways .
Synthesis of this compound
The synthesis of this compound typically involves the reaction of methyl acetate with a suitable triazole precursor. Recent methods have focused on environmentally friendly and efficient synthetic routes:
- Continuous Flow Synthesis : This method allows for higher yields and reduced waste compared to traditional batch processes. The reaction is performed under controlled conditions that enhance selectivity and safety .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Research indicates that derivatives of triazole compounds can inhibit the growth of various pathogens:
| Pathogen | Activity Level |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | Moderate to Good |
| Candida albicans | Good |
The mechanism often involves the inhibition of cytochrome P450 enzymes which are crucial for sterol biosynthesis in fungi .
Anticancer Activity
Studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells. For instance:
- MCF-7 Breast Cancer Cells : Compounds similar to this compound showed IC50 values indicating potent antiproliferative effects. These compounds were found to cause cell cycle arrest and induce apoptosis through mechanisms involving tubulin polymerization inhibition .
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various triazole derivatives, this compound was tested against several bacterial strains. The results indicated that it possessed moderate activity against Klebsiella pneumoniae and Enterococcus faecalis. The study highlighted the structural features that contributed to its antimicrobial efficacy .
Case Study 2: Anticancer Properties
A recent investigation focused on a series of triazole compounds including this compound. The study reported significant cytotoxic effects against human cancer cell lines such as MCF-7 and Bel-7402. The mechanism was linked to the disruption of microtubule formation leading to cell death .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl 2-(1H-1,2,4-triazol-1-yl)acetate, and what challenges arise in isomer selectivity during alkylation?
- Methodological Answer : The primary synthetic route involves N-alkylation of 1,2,4-triazole derivatives (e.g., 3-methyl-1H-1,2,4-triazole) with methyl bromoacetate. However, regioselectivity between N-1 and N-4 alkylation poses a challenge due to similar reactivity at nitrogen sites. Chromatographic purification is often required to isolate the desired N-1 isomer . Optimization of reaction conditions (e.g., solvent polarity, base strength) may marginally improve selectivity, but isomer separation remains critical .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Combine analytical techniques:
- NMR spectroscopy : Confirm regioselectivity (N-1 vs. N-4 substitution) via characteristic shifts in the triazole ring protons (e.g., N-1 substitution shows distinct downfield shifts for adjacent protons).
- HPLC-MS : Assess purity and detect trace isomers or byproducts.
- X-ray crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Based on structurally related triazole derivatives, the compound may exhibit:
- Acute toxicity (oral, Category 4; H302): Use PPE (gloves, lab coat) and avoid ingestion.
- Skin/eye irritation (Category 2/2A; H315/H319): Employ fume hoods and safety goggles.
- Respiratory tract irritation (H335): Ensure proper ventilation. First-aid measures include immediate rinsing and medical consultation .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance N-1 alkylation selectivity in triazole derivatives?
- Methodological Answer : Systematic screening of:
- Bases : Weak bases (e.g., K₂CO₃) may reduce side reactions compared to strong bases like NaOH.
- Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) improve nucleophilicity but may not significantly alter selectivity.
- Temperature : Lower temperatures (0–25°C) can suppress competing pathways.
Despite these adjustments, selectivity improvements are often marginal, necessitating post-reaction purification strategies (e.g., crystallization, chromatography) .
Q. What advanced analytical techniques resolve discrepancies in regiochemical assignments for triazole-based acetates?
- Methodological Answer :
- Single-crystal X-ray diffraction : Provides unambiguous confirmation of regiochemistry, as demonstrated in studies of analogous triazole esters .
- 2D NMR (COSY, NOESY) : Differentiates N-1 and N-4 substitution via cross-peak patterns and nuclear Overhauser effects.
- Computational modeling : DFT calculations predict chemical shifts and stabilize regiochemical assignments .
Q. How does this compound serve as a precursor for bioactive molecules?
- Methodological Answer : The acetate ester acts as a versatile intermediate:
- Hydrolysis : Convert to 2-(1H-1,2,4-triazol-1-yl)acetic acid for further functionalization (e.g., phosphonic acid derivatives via reactions with H₃PO₄/PCl₃) .
- Cross-coupling : Introduce pharmacophores via Suzuki-Miyaura or Buchwald-Hartwig reactions targeting the triazole ring.
- Bioisosteric replacement : Substitute the triazole moiety in lead compounds to modulate pharmacokinetic properties .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of triazole acetates?
- Methodological Answer : Implement process analytical technology (PAT):
- In-line FTIR/NMR : Monitor reaction progress and intermediate stability in real time.
- Design of experiments (DoE) : Identify critical process parameters (e.g., stoichiometry, mixing efficiency) affecting yield and purity.
- Crystallization engineering : Control particle size and polymorphism to ensure consistent purification .
Data Contradictions and Resolution
Q. How should researchers address conflicting reports on the reactivity of triazole derivatives under alkylation conditions?
- Methodological Answer : Discrepancies often arise from:
- Substituent effects : Electron-donating/withdrawing groups on the triazole ring alter nucleophilicity.
- Solvent/base interactions : Polar solvents stabilize transition states differently than nonpolar media.
To reconcile contradictions, replicate key experiments with controlled variables (e.g., moisture levels, reagent purity) and validate results via multiple characterization methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
